3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is an organic compound with the molecular formula C7H4BrClN2 It is a derivative of picolinonitrile, characterized by the presence of bromine, chlorine, and a methyl group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile typically involves the halogenation of 4-methylpicolinonitrile. One common method is the bromination and chlorination of 4-methylpicolinonitrile using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminated derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms, along with the nitrile group, contribute to its reactivity and ability to form covalent bonds with other molecules. This reactivity is exploited in various chemical reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-6-chloropyridine-2-carbonitrile
- 3-Bromo-6-methylpicolinonitrile
- 6-Bromo-3-methylpicolinonitrile
Uniqueness
3-Bromo-6-chloro-4-methylpyridine-2-carbonitrile is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C7H4BrClN2 |
---|---|
Molecular Weight |
231.48 g/mol |
IUPAC Name |
3-bromo-6-chloro-4-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H4BrClN2/c1-4-2-6(9)11-5(3-10)7(4)8/h2H,1H3 |
InChI Key |
AWDWVENUBWLRAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1Br)C#N)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.